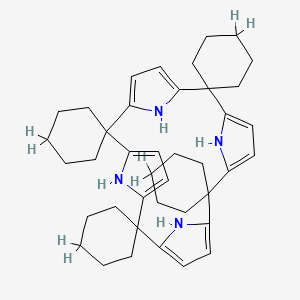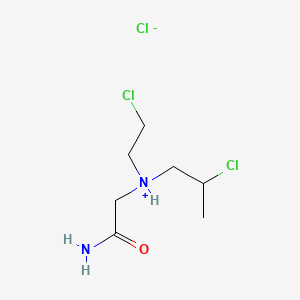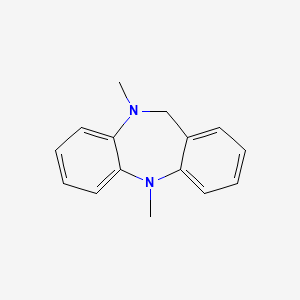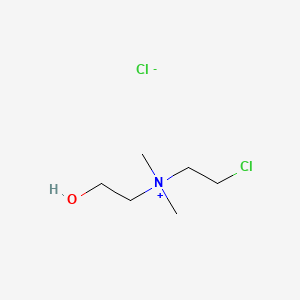
Tetrakis(spirocyclohexane)calix(4)pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(spirocyclohexane)calix(4)pyrrole is a synthetic macrocyclic compound characterized by its unique structure, which includes four pyrrole units connected by spirocyclohexane linkers. This compound is part of the broader family of calixpyrroles, known for their ability to act as molecular receptors due to their cavity-like structure. The molecular formula of this compound is C40H52N4, and it has a molecular weight of 588.87 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(spirocyclohexane)calix(4)pyrrole typically involves the condensation of pyrrole with cyclohexanone under acidic conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which eventually cyclize to form the desired macrocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as recrystallization and chromatography to obtain the compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrakis(spirocyclohexane)calix(4)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce halogen or nitro groups onto the pyrrole rings .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which Tetrakis(spirocyclohexane)calix(4)pyrrole exerts its effects is primarily through its ability to form stable complexes with various ions and molecules. The spirocyclohexane linkers create a rigid, pre-organized cavity that can selectively bind target species through non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. This selective binding is crucial for its applications in molecular recognition and sensing .
Comparaison Avec Des Composés Similaires
- Calix 4pyrrole: A simpler analog without the spirocyclohexane linkers, known for its ability to bind anions and neutral molecules .
- Octamethylcalix 4pyrrole: A derivative with methyl groups on the pyrrole rings, offering enhanced binding affinities and selectivities .
- Strapped Calix 4pyrroles: These compounds have additional straps or linkers that further enhance their binding properties and selectivities .
Uniqueness: Tetrakis(spirocyclohexane)calix(4)pyrrole stands out due to its spirocyclohexane linkers, which provide a unique combination of rigidity and flexibility. This structural feature enhances its ability to form stable complexes with a wide range of target species, making it a versatile and valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C40H52N4 |
|---|---|
Poids moléculaire |
588.9 g/mol |
InChI |
InChI=1S/C40H52N4/c1-5-21-37(22-6-1)29-13-15-31(41-29)38(23-7-2-8-24-38)33-17-19-35(43-33)40(27-11-4-12-28-40)36-20-18-34(44-36)39(25-9-3-10-26-39)32-16-14-30(37)42-32/h13-20,41-44H,1-12,21-28H2 |
Clé InChI |
LOTPVJIMYJUQPA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C3=CC=C(N3)C4(CCCCC4)C5=CC=C(N5)C6(CCCCC6)C7=CC=C(N7)C8(CCCCC8)C9=CC=C2N9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate](/img/structure/B13740826.png)

![4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13740837.png)
![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740846.png)
![(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B13740858.png)
![4,4,5,5-Tetrafluoro-5-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]pentanoic acid](/img/structure/B13740866.png)



![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)


